Boc-D-aspartinol 4-Benzyl Ester
Description
Contextual Significance within Amino Acid and Peptide Chemistry
Amino alcohols are crucial structural motifs found in a wide array of naturally occurring and synthetically important molecules. diva-portal.orgresearchgate.net They serve as fundamental chiral building blocks in the synthesis of numerous pharmaceuticals and bioactive compounds. frontiersin.org The stereochemistry of these amino alcohols is often critical to their biological activity, necessitating the development of stereoselective synthetic methods. diva-portal.orgresearchgate.net
Boc-D-aspartinol 4-benzyl ester is a derivative of D-aspartic acid, a non-proteinogenic amino acid. The "Boc" (tert-butoxycarbonyl) group protects the amino functionality, preventing it from undergoing unwanted reactions during synthetic transformations. ontosight.ai This protecting group can be readily removed under acidic conditions. The benzyl (B1604629) ester protects the side-chain carboxylic acid, offering stability and enabling selective modifications at other parts of the molecule. chemimpex.comchemimpex.com The reduction of the alpha-carboxylic acid to a primary alcohol introduces a hydroxyl group, a key functional handle for further chemical manipulation.
The presence of these orthogonal protecting groups (Boc and benzyl ester) allows for selective deprotection and subsequent functionalization, a critical strategy in multi-step organic synthesis. nih.govsigmaaldrich.com This strategic protection scheme makes this compound a valuable intermediate for introducing the D-aspartinol moiety into larger, more complex structures.
Scope and Research Focus on Synthetic Utility and Applications
The primary research focus on this compound lies in its application as a versatile synthetic intermediate. Its utility stems from the ability to selectively manipulate its functional groups to create a diverse range of molecular architectures.
Key Synthetic Applications:
Peptide Synthesis: This compound serves as a crucial building block for the incorporation of non-natural amino alcohol residues into peptide chains. chemimpex.comchemimpex.com This modification can lead to peptides with enhanced stability, improved pharmacokinetic properties, and novel biological activities. chemimpex.com The introduction of a D-amino acid derivative can also confer resistance to enzymatic degradation.
Synthesis of Chiral Ligands and Auxiliaries: The chiral nature of this compound makes it an attractive precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can facilitate stereoselective transformations, leading to the production of enantiomerically pure compounds.
Development of Pharmaceutical Intermediates: The structural framework of this molecule is relevant to the synthesis of various pharmaceutical agents. It can be elaborated into more complex structures that form the core of medicinally active compounds. chemimpex.comthermofisher.com
Detailed Research Findings:
The synthesis of chiral amino alcohols, such as the parent structure of this compound, often starts from readily available amino acids like aspartic acid. acs.orgnih.gov The reduction of N-protected amino acids or their esters is a common method to produce the corresponding amino alcohols. researchgate.net For instance, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) has been shown to be effective for the rapid and high-yield synthesis of N-protected amino alcohols without loss of enantiomeric purity. researchgate.net
The benzyl ester functionality in this compound provides a means for selective deprotection. While tert-butyl esters are labile to strong acids, benzyl esters are typically removed via catalytic hydrogenation, allowing for differential deprotection in the presence of acid-sensitive groups like the Boc protecting group.
The utility of protected aspartic acid derivatives is well-documented in peptide synthesis. For example, Boc-L-aspartic acid 4-benzyl ester is a commonly used derivative for introducing aspartic acid residues into peptides. ottokemi.combiocat.com The D-enantiomer, as found in the title compound, is particularly useful for creating peptides with non-natural configurations, which can have unique biological properties. chemimpex.comchemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 182748-72-7 chemicalbook.comfbpharmtech.comaccelachem.combldpharm.com |
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.36 g/mol |
| Appearance | Solid |
| Storage Temperature | Inert atmosphere, Room Temperature chemicalbook.com |
Table 2: Related Aspartic Acid Derivatives and Their Protecting Groups
| Compound Name | Amino Protecting Group | Carboxyl Protecting Group | Key Feature |
|---|---|---|---|
| Boc-L-aspartinol 4-tert-Butyl Ester | Boc | tert-Butyl | Used in peptide synthesis; tert-butyl ester is acid-labile. |
| Boc-D-aspartic acid β-benzyl ester | Boc | Benzyl | Intermediate for incorporating D-aspartic acid into peptides. chemimpex.com |
| Boc-D-aspartic acid α-benzyl ester | Boc | Benzyl | Versatile building block for modified peptides. chemimpex.com |
| Z-D,L-Aspartic acid beta-benzyl ester | Z (Cbz) | Benzyl | Racemic mixture used in peptide and pharmaceutical research. ontosight.ai |
| N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester | Boc | Methyl and Benzyl | Intermediate in the synthesis of L-aspartate derivatives. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSFNZVTUGZCK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc D Aspartinol 4 Benzyl Ester
Established Synthetic Pathways and Precursor Chemistry
The most common and established pathway to synthesize Boc-D-aspartinol 4-benzyl ester involves a sequence of protection and reduction steps starting from D-aspartic acid. The key precursors in this process are the amino acid itself, protecting group reagents, and a selective reducing agent.
The synthesis typically begins with the protection of the amino group of D-aspartic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction is generally performed under basic conditions and yields N-Boc-D-aspartic acid. organic-chemistry.org Subsequently, the side-chain (β) carboxylic acid is selectively esterified with benzyl (B1604629) alcohol. Alternatively, the synthesis can start with a pre-formed ester of aspartic acid, such as L-aspartic acid β-benzyl ester (H-Asp(OBzl)-OH), which is commercially available. lookchem.com Following the benzylation of the side-chain carboxyl group, the amino group is protected with the Boc group.
The crucial and final step is the selective reduction of the α-carboxylic acid to a primary alcohol, without affecting the benzyl ester or the Boc protecting group. This transformation converts the N-protected amino acid ester into the desired N-protected amino alcohol derivative. A common method involves the use of sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Red-Al® or Vitride®), which has been shown to be highly effective for the rapid and high-yield reduction of N-protected amino acids to their corresponding amino alcohols. researchgate.net Another established method is the reduction of a mixed anhydride (B1165640) of the N-protected amino acid with sodium borohydride (B1222165). researchgate.net
Starting Material : D-aspartic acid.
Side-Chain Protection : Benzylation of the β-carboxylic acid to form D-aspartic acid 4-benzyl ester. lookchem.com
Amine Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) to yield Boc-D-aspartic acid 4-benzyl ester. organic-chemistry.orgthermofisher.com
Selective Reduction : Reduction of the α-carboxylic acid to a primary alcohol to furnish the final product, this compound. researchgate.net
Optimization of Reaction Conditions for Improved Yield and Purity
The reduction of N-protected amino acids to amino alcohols is a well-studied transformation, and various conditions have been explored. The formation of a mixed anhydride with ethyl chloroformate followed by reduction with sodium borohydride is a classic and effective method. researchgate.net However, this two-step procedure can sometimes be cumbersome.
A more direct and often higher-yielding method is the use of sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®). researchgate.net This powerful reducing agent can directly convert the N-protected amino acid to the alcohol, often rapidly and with high purity, avoiding the need to first derivatize the carboxylic acid. researchgate.net Careful control of stoichiometry is crucial to prevent over-reduction or reaction with the benzyl ester.
Below is a comparative table of potential reduction conditions, drawn from methodologies for similar substrates.
| Parameter | Method A: Mixed Anhydride/NaBH₄ | Method B: Vitride® (Red-Al®) | Method C: LiAlH₄ |
| Reagents | 1. Ethyl Chloroformate, Base (e.g., NMM) 2. Sodium Borohydride (NaBH₄) | Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF | Anhydrous THF or Toluene (B28343) | Anhydrous THF |
| Temperature | -15°C to 0°C | 0°C to Room Temperature | 0°C to Reflux |
| Typical Yield | Good to High | Very High | Good to High |
| Advantages | Mild conditions, readily available reagents. | Rapid reaction, high yields, direct conversion. researchgate.net | Powerful reducing agent. |
| Disadvantages | Two-step process, potential for side products. researchgate.net | Highly reactive, requires anhydrous conditions. | Less selective, may reduce benzyl ester; requires careful stoichiometry. |
| Purity Notes | Product sometimes contaminated by ester byproducts. researchgate.net | Generally provides very pure product. researchgate.net | Risk of over-reduction, potentially affecting other functional groups. |
This table is generated based on established methods for the reduction of N-protected amino acids and their derivatives. researchgate.net
Optimization also involves the purification steps. Column chromatography on silica (B1680970) gel is typically employed to isolate the final product, with the solvent system (e.g., ethyl acetate/hexane) adjusted to achieve optimal separation from any unreacted starting material or byproducts.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound involves seeking alternatives that reduce waste, use less hazardous substances, and improve energy efficiency.
Biocatalysis: One of the most promising green approaches is the use of biocatalysis. Enzymes operate under mild conditions (aqueous environment, ambient temperature, and neutral pH) and exhibit high chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral amino alcohols, engineered enzymes such as amine dehydrogenases (AmDHs) or decarboxylases have shown significant potential. frontiersin.orgnih.gov
Engineered Dehydrogenases : Can be used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity (ee >99%). frontiersin.org
Decarboxylases : Pyridoxal-phosphate (PLP) dependent decarboxylases can cleave the carboxylic group of an amino acid while retaining the stereochemistry at other positions, providing a route to optically enriched amino alcohols. nih.gov
While not yet documented specifically for this compound, these enzymatic routes represent a greener alternative to traditional chemical reductions that often employ pyrophoric and hazardous metal hydrides like LiAlH₄ or Vitride®.
Atom Economy and Safer Reagents: Traditional methods often require stoichiometric amounts of reactive metal hydrides, which generate significant chemical waste upon workup. The development of catalytic reduction methods would greatly improve the atom economy. Furthermore, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether could reduce the environmental impact of the synthesis.
Process Optimization: Minimizing the number of synthetic steps through tandem or one-pot reactions can also align with green chemistry principles by reducing solvent usage, energy consumption, and waste generated from intermediate purifications. A direct, selective catalytic reduction of the protected D-aspartic acid derivative would be a significant step toward a more sustainable synthesis.
Chemical Transformations and Derivatization Studies of Boc D Aspartinol 4 Benzyl Ester
Selective Deprotection Strategies of the Boc and Benzyl (B1604629) Ester Moieties
The differential reactivity of the Boc and benzyl ester protecting groups allows for their selective removal under distinct reaction conditions, a cornerstone of its application in multi-step synthesis.
Acid-Labile Boc Group Removal
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile cleavage under acidic conditions. acsgcipr.org The removal of the Boc group from Boc-D-aspartinol 4-benzyl ester is typically achieved using strong acids, which protonate the carbamate (B1207046) oxygen, leading to the formation of a transient tert-butyl cation and the release of the free amine. acsgcipr.org
Common reagents for Boc deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. google.comresearchgate.net For instance, a 4 M solution of HCl in dioxane can effectively and selectively deprotect Nα-Boc groups in the presence of tert-butyl esters within 30 minutes at room temperature. researchgate.net While benzyl esters are generally stable to these acidic conditions, careful control of reaction time and temperature is crucial to prevent premature cleavage of other acid-sensitive groups.
A key consideration during Boc deprotection is the potential for the liberated tert-butyl cation to alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. acsgcipr.org To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation.
Benzyl Ester Cleavage via Hydrogenolysis
The benzyl ester is typically removed under neutral conditions via catalytic hydrogenolysis. organic-chemistry.org This method involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgrsc.org The reaction proceeds via the cleavage of the C-O bond of the ester, yielding the free carboxylic acid and toluene (B28343) as a byproduct. rsc.org
The choice of solvent for hydrogenolysis is important and often includes alcohols like methanol (B129727) or ethanol, or ethyl acetate. rsc.org The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen gas. rsc.org This method is highly selective for benzyl esters and ethers, leaving the Boc group and most other functional groups intact. organic-chemistry.org However, it is not compatible with molecules containing other reducible functional groups, such as alkenes or alkynes, which would also be reduced under these conditions. organic-chemistry.org
Methodological Considerations for Differential Deprotection
The ability to selectively remove either the Boc or the benzyl ester group is a powerful tool in the synthesis of complex molecules. This orthogonality allows for a stepwise approach to derivatization. For example, the Boc group can be removed first to allow for modification of the free amine, followed by the cleavage of the benzyl ester to enable reactions at the carboxylic acid.
Conversely, the benzyl ester can be cleaved first to unmask the carboxylic acid for transformations, while the Boc group continues to protect the amine. The choice of the deprotection sequence depends on the desired final product and the compatibility of the subsequent reaction conditions with the remaining protecting group.
Table 1: Orthogonal Deprotection Strategies
| Protecting Group | Reagents for Cleavage | Conditions | Stability of Other Group |
| Boc | Trifluoroacetic acid (TFA), HCl in dioxane | Acidic | Benzyl ester is generally stable |
| Benzyl Ester | H₂, Pd/C | Neutral, Hydrogenolysis | Boc group is stable |
Functional Group Interconversions at the Aspartinol Hydroxyl Group
The primary alcohol of the aspartinol moiety in this compound provides a reactive handle for a variety of functional group interconversions. This hydroxyl group can undergo oxidation, substitution, or esterification to introduce new functionalities into the molecule.
Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to produce the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid.
Substitution reactions at the hydroxyl group can be achieved by first converting it into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile can then introduce a wide range of functional groups.
Formation of Novel Derivatives and Analogues for Specific Research Applications
The strategic manipulation of the protecting groups and the hydroxyl functionality of this compound allows for the synthesis of a diverse array of derivatives and analogues for specific research applications.
For example, after selective deprotection of the Boc group, the resulting free amine can be acylated or alkylated to introduce various side chains. Subsequent deprotection of the benzyl ester would then yield novel amino acid analogues. These derivatives are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, aiding in the design of more potent and selective enzyme inhibitors or receptor ligands.
Furthermore, the hydroxyl group can be used as a point of attachment for fluorescent tags, biotin (B1667282) labels, or other reporter groups, facilitating the study of biological processes. The ability to create these tailored molecules underscores the importance of this compound as a versatile starting material in chemical biology and drug discovery. The synthesis of novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine demonstrates a similar synthetic strategy where a protected amino acid is transformed into a new class of chiral amines. researchgate.net
Applications of Boc D Aspartinol 4 Benzyl Ester in Advanced Organic Synthesis
Role as a Chiral Building Block and Synthon in Asymmetric Synthesis
The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. Boc-D-aspartinol 4-benzyl ester functions as a chiral synthon, providing a reliable source of D-configured α-amino acid functionality. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for the selective deprotection and subsequent formation of peptide bonds or other linkages under controlled conditions. Similarly, the benzyl (B1604629) ester at the 4-position can be selectively cleaved to reveal a carboxylic acid, enabling further synthetic transformations. This differential protection strategy is a cornerstone of modern organic synthesis, allowing for the stepwise and controlled assembly of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 182748-72-7 |
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Intermediate in the Construction of Complex Organic Molecules
The true value of a chiral building block is demonstrated through its successful application as an intermediate in the synthesis of complex and medicinally relevant molecules. This compound and its derivatives have proven to be pivotal intermediates in the development of novel therapeutic agents, particularly in the field of antiviral research.
A notable example is in the synthesis of novel HIV-1 protease inhibitors. These inhibitors are designed to fit into the active site of the viral protease enzyme, disrupting the viral replication cycle. The precise three-dimensional shape of the inhibitor is critical for its efficacy. Research in this area has led to the development of pseudosymmetric dipeptide isosteres, which mimic the natural peptide substrates of the HIV protease.
In the synthesis of a series of these complex inhibitors, a key symmetrically protected intermediate is utilized, which can be conceptually derived from precursors like this compound. nih.gov The synthesis involves the coupling of this central chiral unit with other functionalities to build the final inhibitor. For instance, the free amine of a related bis-amine intermediate can be coupled with activated carboxylic acids to introduce desired side chains, ultimately yielding potent inhibitors of the HIV-1 protease. nih.gov
The synthetic strategy often involves the careful deprotection of the Boc group to reveal the amine, followed by coupling reactions to extend the molecular framework. The benzyl ester can be removed in a later step to unmask a carboxylic acid for further modification or to be present in the final target molecule. This stepwise approach, enabled by the distinct protecting groups of the starting material, allows for the precise and controlled construction of these intricate molecules.
Table 2: Key Intermediates in the Synthesis of HIV-1 Protease Inhibitors
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| Symmetrically Protected Bis-amine | Structurally related to this compound derivatives | Core chiral unit for building pseudosymmetric inhibitors. |
| Activated N-phenyloxazolidinone-5-carboxylic acid | A coupling partner | Provides P2 and P2' ligands for the inhibitor. nih.gov |
| N-methoxycarbonyl-L-tert-leucine | A coupling partner | Another building block to complete the inhibitor structure. nih.gov |
Contribution to Stereochemically Defined Chemical Structures
The fundamental contribution of this compound to organic synthesis lies in its ability to impart a specific and predictable stereochemistry to the final product. The D-configuration of the α-carbon in the aspartinol backbone is transferred through the synthetic sequence, ensuring that the target molecule possesses the desired three-dimensional arrangement.
In the context of drug design and development, stereochemistry is of utmost importance. Enantiomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even toxic. The use of enantiomerically pure starting materials like this compound is a key strategy in asymmetric synthesis to produce single-enantiomer drugs.
The synthesis of branched peptides is another area where the stereochemical integrity of the building blocks is crucial. nih.gov By using a side-chain benzyl ester as a precursor to a hydrazide, a branch point can be introduced into a peptide sequence. nih.gov Starting with an enantiomerically pure building block ensures that the stereochemistry at this branch point is well-defined, which is critical for the resulting peptide's conformation and biological activity.
Boc D Aspartinol 4 Benzyl Ester in Peptide and Medicinal Chemistry Research
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Direct incorporation of Boc-D-aspartinol 4-benzyl ester into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) methodologies is not a conventional application of this compound. SPPS relies on the iterative formation of amide bonds between the carboxyl group of an incoming amino acid and the deprotected N-terminus of the growing peptide chain attached to a solid support. This compound, being an amino alcohol, lacks the free carboxylic acid necessary for activation and coupling under standard SPPS conditions.
However, its significance in the context of SPPS lies in its potential as a precursor for the synthesis of non-standard amino acids or peptide isosteres. The primary alcohol functionality can be chemically modified to introduce different functional groups, which can then be incorporated into peptides to grant them unique structural and functional properties.
Role in Solution-Phase Peptide Synthesis Strategies
Similar to its application in SPPS, this compound is not typically used directly in solution-phase peptide synthesis for chain elongation due to the absence of a reactive carboxylic acid. Solution-phase synthesis, like SPPS, is predicated on the formation of amide linkages.
The utility of this compound in solution-phase strategies is primarily as a chiral starting material for the multi-step synthesis of more complex molecules that may later be incorporated into peptides or function as standalone therapeutic agents. Its protected amine and ester groups allow for the selective modification of the alcohol, enabling the synthesis of a variety of derivatives.
Precursor for the Synthesis of Biologically Active Peptides and Pharmaceutical Agents
The primary value of this compound in medicinal chemistry is its role as a versatile precursor for a range of biologically active molecules.
Design and Synthesis of Therapeutic Peptides
While not directly incorporated, this compound can serve as a foundational molecule for creating modified amino acids or dipeptide mimetics that are then used in the synthesis of therapeutic peptides. These modifications can enhance a peptide's stability, receptor binding affinity, or pharmacokinetic profile.
Development of Enzyme Inhibitors and Modulators
A significant application of this chiral building block is in the synthesis of enzyme inhibitors, particularly metalloproteinase inhibitors. The core structure of this compound is amenable to transformations that yield hydroxamic acid derivatives. Hydroxamic acids are potent zinc-chelating groups, a key feature for the inhibition of many metalloenzymes. The synthesis of these inhibitors often involves the oxidation of the primary alcohol to a carboxylic acid, followed by coupling with a hydroxylamine (B1172632) derivative.
Applications in Drug Discovery and Development Programs
This compound and its derivatives are valuable tools in drug discovery. For instance, recent research has explored the use of aspartic acid derivatives in the development of anti-liver fibrosis agents. nih.gov By modifying the structure of L-aspartic acid, researchers have been able to develop compounds with improved anti-fibrotic activity. nih.gov This highlights the potential of using chiral building blocks like this compound to generate libraries of compounds for screening in various disease models.
Comparative Research with Analogous Aspartic Acid Derivatives
Research into aspartic acid derivatives often focuses on overcoming challenges in peptide synthesis, such as aspartimide formation, or on improving the therapeutic properties of the final molecule. While direct comparative studies featuring this compound are not extensively documented in publicly available literature, the rationale for its use can be inferred from the properties of the molecules it is used to create.
For example, the synthesis of beta-amino alcohols from precursors like this compound provides an alternative to the alpha-amino acid structure of traditional peptides. These beta-amino alcohol-containing structures can introduce conformational constraints and alter the hydrogen bonding patterns of the resulting molecule, potentially leading to improved biological activity and metabolic stability compared to their all-alpha-amino acid counterparts.
Influence of Protecting Groups (e.g., Boc vs. Fmoc) on Synthetic Utility
In solid-phase peptide synthesis (SPPS), the two most dominant strategies are based on the tert-Butyloxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the temporary protection of the α-amino group of amino acids. americanpeptidesociety.orgbiosynth.com The choice between these two profoundly impacts the entire synthetic process.
The Boc strategy was the first to be widely adopted for SPPS. americanpeptidesociety.org It relies on a graded acid lability scheme. The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage. slideshare.netresearchgate.net This use of repetitive acid treatment for deprotection and a very strong, hazardous acid for the final cleavage are significant drawbacks. iris-biotech.de However, Boc-based synthesis is still valuable for specific applications, such as the synthesis of certain hydrophobic peptides or sequences prone to racemization under the basic conditions used in Fmoc chemistry. americanpeptidesociety.orgsemanticscholar.org
The Fmoc strategy has become the more common approach in modern peptide synthesis due to its milder reaction conditions. americanpeptidesociety.org The Fmoc group is labile to bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.comwikipedia.org This strategy is generally paired with acid-labile side-chain protecting groups, such as tert-butyl (tBu) ethers and esters, which are removed during the final cleavage from the resin using TFA. slideshare.net The key advantage of the Fmoc/tBu approach is its orthogonality; the conditions for α-amino deprotection (base) and final cleavage/side-chain deprotection (acid) are chemically distinct, minimizing side reactions. biosynth.com This mildness makes it highly compatible with automated peptide synthesizers and the synthesis of complex, acid-sensitive peptides. americanpeptidesociety.orgiris-biotech.de
| Feature | Boc Strategy | Fmoc Strategy |
|---|---|---|
| α-Amine Deprotection | Moderate Acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org | Base (e.g., 20% Piperidine in DMF) creative-peptides.com |
| Side-Chain Protection | Acid-labile (strong acid), e.g., Benzyl (B1604629) (Bzl) esters/ethers peptide.com | Acid-labile (moderate acid), e.g., tert-Butyl (tBu) esters/ethers peptide.com |
| Final Cleavage | Strong Acid (e.g., Hydrofluoric Acid - HF) researchgate.net | Moderate Acid (e.g., TFA) iris-biotech.de |
| Orthogonality | Quasi-orthogonal (based on graded acid lability) biosynth.com | Fully orthogonal (Base/Acid cleavage) iris-biotech.de |
| Key Advantages | Good for short peptides, less aggregation in some cases, suitable for base-sensitive sequences. americanpeptidesociety.org | Mild conditions, suitable for long/complex peptides, automation-friendly, avoids hazardous HF. americanpeptidesociety.orgiris-biotech.de |
| Key Disadvantages | Repetitive acid exposure, use of highly toxic HF, harsher conditions can degrade peptides. slideshare.netiris-biotech.de | Base-catalyzed side reactions (e.g., aspartimide formation), cost of reagents can be higher. nih.gov |
Comparison of Ester Types (Benzyl vs. tert-Butyl) on Reactivity and Stability
The protection of the side-chain carboxyl group of aspartic acid is critical to prevent side reactions during peptide synthesis. Benzyl (Bzl) and tert-butyl (tBu) esters are the most common choices, and their use is closely tied to the Boc and Fmoc strategies, respectively.
Benzyl (Bzl) esters are typically used in Boc-based SPPS. peptide.com The Bzl group is stable to the repetitive TFA treatments used to remove the Nα-Boc group. However, it requires harsh conditions for its removal, either strong acids like HF during the final cleavage step or catalytic hydrogenolysis (H₂/Pd). quimicaorganica.orgpeptide.com While effective, hydrogenolysis is not compatible with peptides containing sulfur-containing amino acids like methionine or cysteine, and the use of HF requires specialized equipment. peptide.com
tert-Butyl (tBu) esters are the standard choice for side-chain protection in Fmoc-based SPPS. iris-biotech.de The tBu ester is completely stable to the basic conditions (piperidine) used for Fmoc group removal but is readily cleaved by moderate acids like TFA during the final resin cleavage and deprotection step. iris-biotech.delibretexts.org This compatibility makes the Fmoc/tBu combination a truly orthogonal system. peptide.com From a reactivity standpoint, the steric bulk of the tBu group can also help to minimize a common side reaction known as aspartimide formation. nih.gov This reaction is initiated by the backbone amide nitrogen attacking the side-chain ester carbonyl, which is more likely to occur under the basic conditions of Fmoc deprotection. The bulkier tBu group offers more steric hindrance to this intramolecular cyclization compared to the benzyl ester. nih.gov
| Feature | Benzyl (Bzl) Ester | tert-Butyl (tBu) Ester |
|---|---|---|
| Typical Strategy | Boc-SPPS peptide.com | Fmoc-SPPS iris-biotech.de |
| Stability | Stable to moderate acids (TFA) and bases. peptide.com | Stable to bases (Piperidine). libretexts.org |
| Cleavage Conditions | Strong acid (HF) or catalytic hydrogenolysis. quimicaorganica.org | Moderate acid (TFA). iris-biotech.de |
| Compatibility | Incompatible with sulfur-containing residues if using hydrogenolysis. Requires HF apparatus. peptide.com | Highly compatible with standard Fmoc-SPPS protocols. iris-biotech.de |
| Effect on Side Reactions | Less effective at preventing base-catalyzed aspartimide formation. | Steric bulk helps reduce the rate of aspartimide formation. nih.gov |
Aspartinol Derivatives vs. Carboxylic Acid Derivatives in Peptide Coupling
A fundamental step in peptide synthesis is the coupling reaction, which forms an amide (peptide) bond between the α-amino group of one amino acid and the α-carboxyl group of another. bachem.com The nature of the reacting functional groups dictates the chemistry of this process.
Carboxylic Acid Derivatives , such as side-chain protected aspartic acid, are the natural building blocks for peptides. Their carboxyl group is activated using coupling reagents (e.g., carbodiimides like DCC or DIC, or aminium salts like HATU or HBTU) to form a highly reactive intermediate (like an O-acylisourea or an active ester). peptide.com This intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, resulting in the formation of a stable amide bond. This is the cornerstone of all standard peptide synthesis.
Aspartinol Derivatives , which possess a hydroxyl group (-CH₂OH) in place of the side-chain carboxylic acid group (-COOH), cannot participate in peptide synthesis in the same manner. The hydroxyl group is not a carboxylic acid and therefore cannot be activated by standard peptide coupling reagents to form an amide bond. Instead, aspartinol and its derivatives are used as building blocks for the synthesis of peptidomimetics or pseudopeptides, where the native peptide backbone is intentionally modified. The hydroxyl group can undergo different reactions, such as:
Esterification: It can be coupled with a carboxylic acid (e.g., the C-terminus of another peptide) to form an ester linkage, creating a depsipeptide.
Ether formation: It can be used to form ether linkages, further modifying the peptide backbone.
The incorporation of an aspartinol derivative fundamentally changes the resulting molecule's backbone structure, replacing a hydrogen bond-accepting carbonyl group with a hydrogen bond-donating hydroxyl group (or an ester/ether linkage). This modification significantly alters the molecule's conformational properties, enzymatic stability, and biological activity. Therefore, the "coupling" of an aspartinol derivative is not a peptide coupling but a distinct chemical transformation aimed at creating a peptide analogue.
| Feature | Aspartic Acid Derivative | Aspartinol Derivative |
|---|---|---|
| Key Functional Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) |
| Coupling Reaction Type | Amidation (Amide bond formation) | Esterification, Etherification, etc. |
| Bond Formed | Peptide (Amide) Bond | Ester, Ether, or other non-amide linkage |
| Activating/Coupling Reagents | DCC, DIC, HATU, HBTU, etc. peptide.com | Esterification reagents (e.g., DCC/DMAP), reagents for ether synthesis. |
| Product Type | Peptide | Pseudopeptide, Depsipeptide, Peptide Analogue |
| Purpose | To extend a peptide chain with a native amide linkage. | To introduce a non-native linkage to alter structure and properties. |
Analytical Methodologies for Research Grade Purity and Structural Elucidation
Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment
Chromatographic methods are indispensable for determining the purity of "Boc-D-aspartinol 4-Benzyl Ester," especially for resolving it from potential impurities such as its enantiomer or other diastereomers that may arise during synthesis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this assessment.
The separation of enantiomers, such as the D- and L-forms of aspartinol derivatives, typically requires the use of a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are commonly employed for the resolution of chiral compounds. For Boc-protected amino alcohols, reversed-phase HPLC is often a suitable technique. The selection of the mobile phase, which usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the best separation.
While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, general methods for related Boc-protected amino alcohols can be adapted. A typical method would involve a C18 column with a gradient elution.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is not only used for purity assessment but also for the identification of impurities by providing molecular weight information. For "this compound," LC-MS analysis would confirm the expected molecular ion peak and could be used to detect and identify any synthesis-related byproducts. The development of a quantitative LC-MS/MS method would allow for the detection of trace-level impurities.
UPLC, a more recent advancement in liquid chromatography, utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. A UPLC method for "this compound" would offer significant advantages in a quality control setting, allowing for high-throughput purity analysis.
Table 1: Illustrative Chromatographic Conditions for Purity Assessment of Chiral Boc-Protected Amino Alcohols
| Parameter | HPLC | LC-MS | UPLC |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) or C18 | C18 or similar reversed-phase | Sub-2 µm particle size C18 |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol (B129727)/Water with additives | Gradient of organic solvent (e.g., Acetonitrile) with 0.1% Formic Acid in Water | Gradient of Acetonitrile in Water with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 1.0 mL/min | 0.3 - 0.6 mL/min |
| Detector | UV (e.g., 210-220 nm) | Mass Spectrometer (e.g., ESI+) | UV (PDA) and/or Mass Spectrometer |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled (e.g., 30-50 °C) | Controlled (e.g., 40-60 °C) |
Note: The conditions provided in this table are illustrative and would require optimization for the specific analysis of "this compound".
Spectroscopic Methods (NMR) for Structural Confirmation
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide detailed information about their chemical environment. For "this compound," one would expect to see characteristic signals for the protons of the Boc protecting group (a singlet around 1.4 ppm), the benzyl (B1604629) ester group (multiplets in the aromatic region of 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the aspartinol backbone.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. Key signals would include those for the carbonyl carbons of the Boc and ester groups, the aromatic carbons of the benzyl group, and the carbons of the aspartinol chain.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for "this compound"
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.4 (s, 9H) | ~28 (CH₃), ~80 (quaternary C) |
| Benzyl (aromatic) | ~7.3 (m, 5H) | ~128-136 |
| Benzyl (CH₂) | ~5.1 (s, 2H) | ~66 |
| Aspartinol Backbone (CH, CH₂, CH₂OH) | ~2.5-4.5 (m) | ~35-70 |
| Carbonyl (Boc) | - | ~156 |
| Carbonyl (Ester) | - | ~172 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions. The data is extrapolated from information on similar structures.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to make definitive assignments of all proton and carbon signals, thus providing unequivocal structural confirmation.
Advanced Characterization Techniques in Synthetic Chemistry Research
Beyond routine purity and structural confirmation, advanced analytical techniques can provide deeper insights into the properties of "this compound," which is particularly important in the context of its use in stereoselective synthesis.
X-ray Crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute stereochemistry. If a single crystal of "this compound" can be obtained, X-ray diffraction analysis would definitively confirm the D-configuration of the stereocenter. This technique is invaluable for validating new synthetic routes or for compounds that will be used in the synthesis of pharmaceuticals where absolute stereochemical control is paramount. The resulting crystal structure data includes precise bond lengths, bond angles, and torsional angles.
Chiral Chromatography coupled with other detection methods , such as Circular Dichroism (CD), can be a powerful tool. A CD detector can distinguish between enantiomers based on their differential absorption of left- and right-circularly polarized light, providing an additional layer of confidence in the enantiomeric purity of the compound.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also offer structural information that complements NMR data.
These advanced methods, while not always necessary for routine use, are critical in a research and development setting to fully characterize novel compounds and to ensure the highest standards of quality and structural integrity.
Future Research Directions and Emerging Applications of Boc D Aspartinol 4 Benzyl Ester
Innovations in More Efficient and Sustainable Synthetic Routes
The development of more efficient and environmentally friendly methods for synthesizing chiral molecules is a significant focus in modern organic chemistry. Future research on the synthesis of Boc-D-aspartinol 4-Benzyl Ester could explore several innovative strategies. One promising area is the use of biocatalysis, employing enzymes to perform key transformations with high stereoselectivity under mild conditions. This approach could offer a more sustainable alternative to traditional chemical methods that may rely on harsh reagents and generate significant waste. Another avenue for innovation lies in the development of novel catalytic systems, such as asymmetric organocatalysis or transition-metal catalysis, to improve yields and reduce the number of synthetic steps.
| Potential Synthetic Improvement | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases, reductases) for key synthetic steps. | High stereoselectivity, mild reaction conditions, reduced environmental impact. |
| Asymmetric Organocatalysis | Employment of small organic molecules as catalysts. | Avoidance of heavy metals, often milder reaction conditions. |
| Flow Chemistry | Performing the synthesis in a continuous flow system. | Improved reaction control, scalability, and safety. |
Exploration of Novel Derivatizations for Enhanced Bioactivity or Specific Functions
This compound serves as a versatile scaffold for the synthesis of more complex molecules. A key area for future research would be the systematic exploration of novel derivatizations to create compounds with enhanced biological activity or specific functions. This could involve modifications at the free hydroxyl group or, after deprotection, at the amine and carboxylic acid functionalities. For example, the hydroxyl group could be esterified or etherified to introduce a variety of functional groups, potentially leading to new classes of bioactive compounds. The exploration of structure-activity relationships (SAR) through the synthesis and screening of a library of derivatives could uncover compounds with therapeutic potential.
| Derivative Class | Potential Modification Site | Potential Application |
| Novel Esters/Ethers | Hydroxyl group | Modulation of lipophilicity and pharmacokinetic properties. |
| Amide Derivatives | Amine group (after deprotection) | Creation of peptidomimetics or other bioactive amides. |
| Conjugates | Any suitable functional group | Attachment to other molecules (e.g., fluorescent tags, targeting ligands). |
Expanded Utility in Emerging Fields of Chemical Biology and Materials Science
The unique trifunctional nature of this compound (protected amine, protected carboxylic acid, and a free hydroxyl group) makes it an interesting building block for applications in chemical biology and materials science. In chemical biology, it could be incorporated into chemical probes to study biological processes or used in the synthesis of novel peptide and protein analogs with tailored properties. In materials science, this compound could be used as a monomer for the synthesis of biodegradable polymers with defined stereochemistry, potentially leading to new biomaterials with applications in drug delivery or tissue engineering. The chiral nature of the molecule could also be exploited to create chiral surfaces or catalysts.
Q & A
Q. What are the key considerations for synthesizing Boc-D-aspartinol 4-Benzyl Ester, and how can enantiomeric purity be ensured?
this compound synthesis typically involves protecting the aspartic acid backbone with a tert-butoxycarbonyl (Boc) group and a benzyl ester. Critical steps include:
- Stereochemical control : Use chiral catalysts or enantiomerically pure starting materials to avoid racemization, as D- and L-forms have distinct biological activities .
- Purification : Employ column chromatography or recrystallization to isolate the product. Verify purity via HPLC (≥95% purity threshold) and confirm structure using (e.g., benzyl proton signals at δ 7.3–7.4 ppm) and mass spectrometry (expected molecular ion at m/z 323.34 for ) .
Q. How is this compound utilized in peptide synthesis, and what are its deprotection conditions?
The benzyl ester acts as a protecting group for the β-carboxyl group of aspartic acid, while the Boc group protects the α-amino group.
- Deprotection : Use catalytic hydrogenation (H/Pd-C) to remove the benzyl ester. For Boc removal, treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
- Compatibility : Ensure compatibility with other acid-labile protecting groups (e.g., Fmoc) during stepwise synthesis .
Q. What analytical methods are recommended for characterizing this compound?
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Structural confirmation : to resolve carbonyl peaks (e.g., ester carbonyl at ~170 ppm) and FT-IR for ester C=O stretching (~1740 cm) .
Advanced Research Questions
Q. How can researchers design experiments to study metal-ion interactions with this compound?
- Experimental setup : Prepare titration solutions of the compound (1–10 mM in DMSO) with metal ions (e.g., Zn, Cu) in buffered aqueous systems (pH 7.4). Monitor binding via UV-Vis spectroscopy (charge-transfer transitions) or isothermal titration calorimetry (ITC) .
- Controls : Include metal-free controls and competitive chelators (e.g., EDTA) to validate specificity .
Q. What strategies address contradictions in reported stability data for this compound under varying pH conditions?
- Data reconciliation : Conduct accelerated stability studies (e.g., 25–40°C, pH 4–9) with LC-MS monitoring. For acidic degradation (pH < 3), benzyl ester hydrolysis may occur, while alkaline conditions (pH > 8) risk Boc group cleavage .
- Mitigation : Optimize storage at −20°C in anhydrous DMSO to minimize hydrolysis .
Q. How can the compound’s role in enzyme inhibition studies be optimized, particularly for metalloenzymes?
- Assay design : Pre-incubate the enzyme (e.g., matrix metalloproteinases) with this compound (0.1–10 µM) and metal cofactors. Measure activity via fluorogenic substrates.
- Mechanistic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Cross-validate with molecular docking simulations to identify binding motifs .
Q. What challenges arise in scaling up this compound synthesis, and how are they resolved?
- Scale-up issues : Poor yields due to steric hindrance during benzylation or Boc protection.
- Solutions : Optimize reaction stoichiometry (e.g., 1.2 equivalents of benzyl bromide) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance efficiency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
